(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
Description
BenchChem offers high-quality (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEAOFANDHKVQK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
- Molecular Formula : C16H12Cl2N2S
- Molecular Weight : 353.25 g/mol
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For instance, studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Study 1: Anticancer Activity
A study published in Cancer Letters investigated the effects of a related benzothiazole compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 10 | Mitochondrial dysfunction |
| A549 (Lung) | 20 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Scientific Research Applications
Anticancer Properties
Research has shown that compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile exhibit significant anticancer activity. For instance:
- Case Study : A study investigated the efficacy of benzothiazole derivatives in inhibiting cancer cell proliferation. The compound demonstrated a notable inhibitory effect on various cancer cell lines, including HCT116 and MCF7, with IC50 values indicating moderate potency against these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study : In vitro studies revealed that derivatives of benzothiazole effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action was linked to disruption of bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds is another area of research:
- Case Study : A series of experiments demonstrated that certain benzothiazole derivatives reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Building Block in Organic Synthesis
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile serves as an essential intermediate in synthesizing more complex organic molecules:
| Reaction Type | Description |
|---|---|
| Coupling Reactions | Utilized in Suzuki and Heck coupling reactions to form complex aryl compounds. |
| Cyclization Reactions | Acts as a precursor in cyclization reactions to produce heterocyclic compounds with biological activity. |
Green Chemistry Approaches
Recent studies emphasize the importance of sustainable practices in synthesizing benzothiazole derivatives:
Chemical Reactions Analysis
Potential Chemical Reactions
Given its structural components, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile may undergo several types of chemical reactions:
-
Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
-
Nucleophilic Substitution : The dichlorophenyl group may undergo nucleophilic substitution reactions, although the presence of chlorine atoms makes it less reactive compared to other halogens.
-
Catalytic Hydrogenation : The double bond in the prop-2-enenitrile backbone can be reduced to form saturated derivatives.
Reaction Conditions and Catalysts
Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of chemical reactions. For instance, metal catalysts like palladium or iridium can facilitate specific transformations, such as cross-coupling reactions or hydrogenation . The choice of solvent and base can also significantly impact reaction efficiency and stereoselectivity.
Analytical Techniques for Monitoring Reactions
Techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for monitoring reaction progress and characterizing products.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Acidic/Basic Conditions | Carboxylic Acid or Amide |
| Nucleophilic Substitution | Nucleophile, Solvent | Substituted Phenyl Derivative |
| Catalytic Hydrogenation | H2, Pd/Catalyst | Saturated Propionitrile Derivative |
This table outlines potential reactions based on the compound's structure and general principles of organic chemistry. Specific conditions and outcomes would depend on experimental verification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
